molecular formula C19H18NaO6S B1683162 Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate CAS No. 69659-80-9

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate

Cat. No.: B1683162
CAS No.: 69659-80-9
M. Wt: 397.4 g/mol
InChI Key: PUARXSTWTFFKFU-UHFFFAOYSA-N
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Scientific Research Applications

Tanshinone IIA sulfonate sodium has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate, also known as Tanshinone IIA sulfonate sodium, primarily targets PKG (Protein Kinase G) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) . These proteins play crucial roles in various cellular processes, including cell proliferation and calcium homeostasis .

Mode of Action

Tanshinone IIA sulfonate sodium inhibits hypoxia-induced downregulation of PKG and PPAR-γ . It also suppresses the expression of TRPC1 and TRPC6 in hypoxic Pulmonary Arterial Smooth Muscle Cells (PASMCs), which can be prevented by specific knockdown of PKG or PPAR-γ .

Biochemical Pathways

The compound affects the PKG-PPAR-γ signaling axis, which is involved in the regulation of cell proliferation and calcium homeostasis . It also influences the activity of CYP3A4, a key enzyme in drug metabolism .

Pharmacokinetics

Tanshinone IIA sulfonate sodium inhibits the activity of CYP3A4 in a dose-dependent manner . The KM and Vmax values of the compound are 54.8±14.6 µM and 0.9±0.1 nmol/mg protein/min, respectively, for the HLMs and 7.5±1.4 µM and 6.8±0.3 nmol/nmol P450/min, respectively, for CYP3A4 .

Result of Action

The compound has been shown to shorten escape latency, increase crossing times of the original position of the platform, and increase the time spent in the target quadrant in animal models . It also decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex .

Action Environment

Environmental factors such as hypoxia can influence the action of Tanshinone IIA sulfonate sodium . For instance, the compound’s ability to inhibit hypoxia-induced downregulation of PKG and PPAR-γ is particularly notable .

Biochemical Analysis

Biochemical Properties

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate interacts with various enzymes and proteins. It inhibits hypoxia-induced Protein Kinase G (PKG) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) downregulation in Pulmonary Artery Smooth Muscle Cells (PASMCs) and distal pulmonary arteries of rats . The suppressive effects of this compound on Transient Receptor Potential Canonical 1 and 6 (TRPC1 and TRPC6) expression in hypoxic PASMCs can be prevented by specific knockdown PKG or PPAR-γ .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex of SCOP-treated mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of Cytochrome P450 3A4 (CYP3A4) in a dose-dependent manner by the Human Liver Microsomes (HLMs) and CYP3A4 isoform .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, at dosages of 10 mg/kg and 20 mg/kg, it shortens escape latency, increases crossing times of the original position of the platform, and increases the time spent in the target quadrant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tanshinone IIA sulfonate sodium involves a sulfonation reaction of tanshinone IIA. In an organic solvent, sulfur trioxide or a sulfur trioxide compound is used to perform the sulfonation reaction on tanshinone IIA. After the reaction, the solution is filtered, and the filter cake is washed with an organic solvent to remove unreacted raw materials and other impurities. The obtained filter cake is then dissolved and converted into tanshinone IIA sulfonate sodium using a sodium-containing reagent .

Industrial Production Methods

The industrial production of tanshinone IIA sulfonate sodium typically employs a mixed solvent comprising concentrated sulfuric acid, acetic acid, and acetic anhydride for the sulfonation reaction. this method has strong corrosivity and causes significant environmental pollution. An alternative method uses sulfur trioxide or sulfur trioxide mixtures in organic solvents, which are completely consumed at the end of the reaction, resulting in less pollution and higher yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tanshinone IIA sulfonate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide for sulfonation, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of tanshinone IIA sulfonate sodium, which exhibit different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tanshinone IIA sulfonate sodium is unique due to its water solubility, which enhances its bioavailability and therapeutic efficacy compared to its parent compound, tanshinone IIA. This makes it particularly effective in treating cardiovascular diseases and other conditions where water solubility is crucial for drug delivery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate involves the reaction of 2,3,4,5-tetramethyl-1,4-cyclohexadiene with sulfur trioxide followed by reaction with sodium hydroxide.", "Starting Materials": [ "2,3,4,5-tetramethyl-1,4-cyclohexadiene", "Sulfur trioxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2,3,4,5-tetramethyl-1,4-cyclohexadiene is reacted with sulfur trioxide in the presence of a catalyst to form 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonyl sulfate.", "Step 2: The resulting product is then hydrolyzed with sodium hydroxide to form Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate." ] }

CAS No.

69659-80-9

Molecular Formula

C19H18NaO6S

Molecular Weight

397.4 g/mol

IUPAC Name

sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate

InChI

InChI=1S/C19H18O6S.Na/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24;/h6-7H,4-5,8H2,1-3H3,(H,22,23,24);

InChI Key

PUARXSTWTFFKFU-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-].[Na+]

SMILES

O=S(C1=C(C)C(C(C(C2=C3C=CC4=C2CCCC4(C)C)=O)=O)=C3O1)([O-])=O.[Na+]

Canonical SMILES

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O.[Na]

Appearance

Solid powder

69659-80-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

danshen-201
DS-201
sodium tanshinone II A sulfonate
sodium tanshinone IIA sulfonate
tanshinone II A sodium sulfonate
tanshinone IIA sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate
Reactant of Route 2
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate
Reactant of Route 3
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate
Reactant of Route 4
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate
Reactant of Route 5
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate
Reactant of Route 6
Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate

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